(2E)-3-cyclohexyl-2-propenal is an organic compound with the molecular formula and a molecular weight of 176.26 g/mol. It is characterized by a cyclohexyl group attached to a propenal chain, specifically in the trans configuration. The compound appears as a yellow liquid with a sweet, cinnamon-like odor, and it has a boiling point of 255.6°C and a melting point of -33.5°C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.
Recent studies indicate that (2E)-3-cyclohexyl-2-propenal exhibits antimicrobial properties against various bacterial and fungal strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. This suggests potential applications in healthcare as an antimicrobial agent. Additionally, its reactivity with biological macromolecules indicates possible roles in enzyme-catalyzed reactions.
The synthesis of (2E)-3-cyclohexyl-2-propenal can be achieved through several methods:
(2E)-3-cyclohexyl-2-propenal has diverse applications across various fields:
The mechanism of action for (2E)-3-cyclohexyl-2-propenal involves its interaction with molecular targets, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is valuable in biochemical assays for studying enzyme kinetics and inhibition, highlighting its utility in research settings.
Several compounds share structural similarities with (2E)-3-cyclohexyl-2-propenal:
| Compound | Key Features | Uniqueness |
|---|---|---|
| (2E)-3-Cyclohexyl-2-propenal | Cyclohexyl group; sweet aroma | Unique steric effects from the cyclohexyl group |
| (2E)-3-Phenyl-2-propenal | Phenyl group; different electronic properties | More reactive due to less steric hindrance |
| (2E)-3-Methyl-2-propenal | Methyl group; smaller size | Less steric hindrance compared to cyclohexyl |
The cyclohexyl group's bulkiness imparts distinct steric and electronic properties that affect reactivity and interactions with other molecules, making (2E)-3-cyclohexyl-2-propenal unique among its analogs.